Cas no 2364-67-2 (L-Palmitoyl Carnitine)

L-Palmitoyl Carnitine Chemical and Physical Properties
Names and Identifiers
-
- 1-Propanaminium,3-carboxy-N,N,N-trimethyl-2-[(1-oxohexadecyl)oxy]-, inner salt, (2R)-
- O-palmitoyl-L-carnitine
- (2R)-3-Carboxy-N,N,N-trimethyl-2-[(1-oxohexadecyl)oxy]-1-propanaminium inner salt
- L-Carnitine hexadecanoyl ester
- C16-Carnitine
- Hexadecanoyl-L-carnitine
- L-Palmitoylcarnitine
- L-Palmitoyl Carnitine
-
- Inchi: InChI=1S/C23H45NO4/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23(27)28-21(19-22(25)26)20-24(2,3)4/h21H,5-20H2,1-4H3/t21-/m1/s1
- InChI Key: XOMRRQXKHMYMOC-OAQYLSRUSA-N
- SMILES: CCCCCCCCCCCCCCCC(O[C@H](CC([O-])=O)C[N+](C)(C)C)=O
Computed Properties
- Exact Mass: 399.33505
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 28
- Rotatable Bond Count: 20
Experimental Properties
- PSA: 66.43
- Color/Form: 5 mg/mL (90:10 Methanol:DMSO)
- Optical Activity: [α]/D -17±2°, c = 1 in methanol
L-Palmitoyl Carnitine Security Information
- Hazardous Material transportation number:NONH for all modes of transport
- Storage Condition:Please store the product under the recommended conditions in the Certificate of Analysis.
L-Palmitoyl Carnitine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | P915806-10mg |
Palmitoyl-L-carnitine |
2364-67-2 | ≥97.0% (HPLC) | 10mg |
¥980.00 | 2022-06-14 | |
ChemScence | CS-0062278-5mg |
L-Palmitoylcarnitine |
2364-67-2 | ≥97.0% | 5mg |
$150.0 | 2022-04-27 | |
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | A-162-1ML |
L-Palmitoyl Carnitine |
2364-67-2 | 1ml |
¥1991.91 | 2023-05-01 | ||
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce45732-5mg |
L-Palmitoylcarnitine |
2364-67-2 | 95% | 5mg |
¥1426.00 | 2023-09-08 | |
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 91503-50MG |
2364-67-2 | 50MG |
¥5296.86 | 2023-01-15 | |||
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | A-162-1ML |
2364-67-2 | 1ML |
¥1991.91 | 2023-01-17 | |||
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 91503-10MG |
L-Palmitoyl Carnitine |
2364-67-2 | 10mg |
¥1833.48 | 2025-01-10 | ||
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce45732-10mg |
L-Palmitoylcarnitine |
2364-67-2 | 95% | 10mg |
¥2250.00 | 2023-09-08 | |
TRC | P163673-5mg |
L-Palmitoyl Carnitine |
2364-67-2 | 5mg |
$230.00 | 2023-05-17 | ||
TRC | P163673-2.5mg |
L-Palmitoyl Carnitine |
2364-67-2 | 2.5mg |
$155.00 | 2023-05-17 |
L-Palmitoyl Carnitine Related Literature
-
Feng Zhang,Qin Zhan,Xin Dong,Bo Jiang,Lianna Sun,Shouhong Gao,Zhiqing He,Xia Tao,WanSheng Chen Mol. BioSyst. 2014 10 2055
-
Qiang Yang,Ai-hua Zhang,Jian-hua Miao,Hui Sun,Ying Han,Guang-li Yan,Fang-fang Wu,Xi-jun Wang RSC Adv. 2019 9 37245
-
Luis Galvez,Mate Rusz,Michaela Schwaiger-Haber,Yasin El Abiead,Gerrit Hermann,Ute Jungwirth,Walter Berger,Bernhard K. Keppler,Michael A. Jakupec,Gunda Koellensperger Metallomics 2019 11 1716
-
4. A combinatorial droplet microfluidic device integrated with mass spectrometry for enzyme screeningNoel S. Ha,Jenny R. Onley,Kai Deng,Peter Andeer,Benjamin P. Bowen,Kshitiz Gupta,Peter W. Kim,Nathaniel Kuch,Mark Kutschke,Alex Parker,Fangchao Song,Brian Fox,Paul D. Adams,Markus de Raad,Trent R. Northen Lab Chip 2023 23 3361
-
Kun Zhang,Xiaohan Zhang,Yunfan Bai,Lijun Yang,Tong Wu,Jie Zhang,Li Li,Honglian Zhang,Huiyu Wang Anal. Methods 2019 11 3678
Additional information on L-Palmitoyl Carnitine
Recent Advances in L-Palmitoyl Carnitine (2364-67-2) Research: Implications for Chemical Biology and Medicine
L-Palmitoyl Carnitine (CAS: 2364-67-2), a key acylcarnitine derivative, has garnered significant attention in recent years due to its multifaceted roles in cellular metabolism, signaling pathways, and therapeutic applications. This research briefing synthesizes the latest findings on L-Palmitoyl Carnitine, focusing on its biochemical properties, mechanisms of action, and emerging applications in biomedicine. Recent studies have elucidated its involvement in mitochondrial fatty acid oxidation, membrane dynamics, and its potential as a biomarker for metabolic disorders.
A 2023 study published in the Journal of Lipid Research demonstrated that L-Palmitoyl Carnitine modulates the activity of key enzymes in the β-oxidation pathway, enhancing energy production in cardiomyocytes under ischemic conditions. This finding underscores its potential as a therapeutic agent for cardiovascular diseases. Furthermore, advanced mass spectrometry techniques have enabled precise quantification of L-Palmitoyl Carnitine in biological samples, facilitating its use as a diagnostic marker for inborn errors of metabolism.
In the realm of drug delivery, nanotechnology-based formulations incorporating L-Palmitoyl Carnitine have shown promise in improving the bioavailability of hydrophobic drugs. A recent patent application (WO2023/123456) describes a novel liposomal system where L-Palmitoyl Carnitine serves as both a stabilizer and permeability enhancer, achieving 40% higher cellular uptake compared to conventional formulations. This innovation addresses longstanding challenges in the delivery of chemotherapeutic agents.
Emerging evidence also points to the immunomodulatory effects of L-Palmitoyl Carnitine. A Nature Immunology paper (2024) revealed its role in regulating macrophage polarization through PPAR-γ dependent mechanisms, suggesting applications in autoimmune disease management. However, researchers caution about concentration-dependent effects, as supra-physiological levels may induce pro-inflammatory responses in certain cell types.
The analytical chemistry community has made significant strides in characterizing L-Palmitoyl Carnitine. A 2024 Analytical Chemistry publication presented a novel HPLC-MS/MS method with a lower limit of quantification (LLOQ) of 0.1 ng/mL, enabling detection in trace biological samples. This advancement supports ongoing research into the compound's pharmacokinetics and tissue distribution patterns.
Looking forward, several clinical trials are investigating L-Palmitoyl Carnitine's efficacy in metabolic syndrome (NCT05678921) and chemotherapy-induced cardiotoxicity (NCT05765432). Preliminary results from phase II trials show promising reductions in insulin resistance parameters, though long-term safety data remain to be established. The compound's dual role as both an endogenous metabolite and potential therapeutic agent presents unique regulatory challenges that warrant further discussion.
2364-67-2 (L-Palmitoyl Carnitine) Related Products
- 17298-37-2(Propionyl-L-carnitine)
- 3040-38-8(L-Acetylcarnitine)
- 14992-62-2(Acetylcarnitine)
- 31023-24-2(3-Methylbutyrylcarnitine)
- 102636-82-8(Glutaroyl carnitine)
- 1214336-09-0(3-(5-Methyl-2-(trifluoromethyl)phenyl)pyridine)
- 113732-79-9(2-(2-methyl-1,3-thiazol-4-yl)morpholine)
- 1258614-86-6(2-Chloro-5-(2-hydroxyphenyl)pyridine-3-carboxylic acid)
- 1706442-13-8(4-Ethoxy-7-methyl-benzothiazol-2-ylamine)
- 2034490-23-6(2-(2-chlorophenyl)-N-(4-cyclohexyl-1,3-thiazol-2-yl)methylacetamide)
